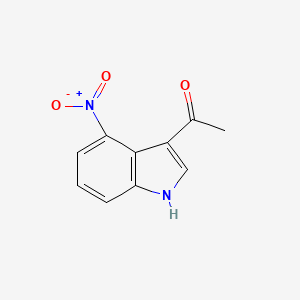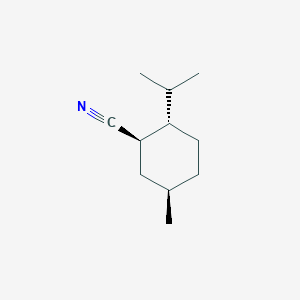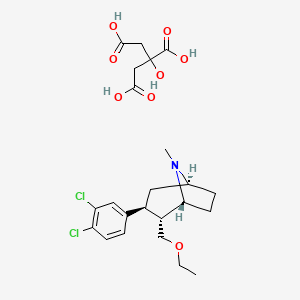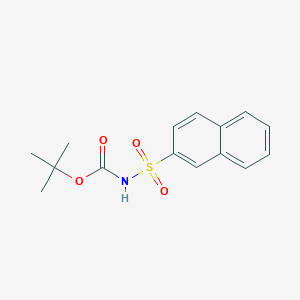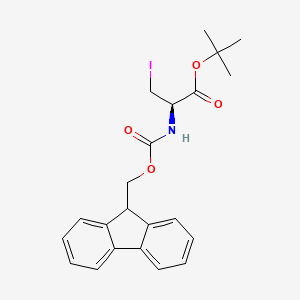
Éster tert-butílico de N-Fmoc-3-yodo-L-alanina
Descripción general
Descripción
N-Fmoc-3-iodo-L-alanine tert-butyl ester is a derivative of alanine, an amino acid, that has been modified with an Fmoc (fluorenylmethyloxycarbonyl) protecting group and an iodine atom at the 3-position. The tert-butyl ester group is used to protect the carboxyl group of the amino acid. This compound is primarily used in peptide synthesis and proteomics studies due to its stability and reactivity .
Aplicaciones Científicas De Investigación
N-Fmoc-3-iodo-L-alanine tert-butyl ester is widely used in scientific research, particularly in the fields of:
Biology: The compound is used in proteomics studies to investigate protein structure and function.
Medicine: It serves as a building block for the synthesis of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of high-purity peptides for various industrial applications.
Mecanismo De Acción
Target of Action
N-Fmoc-3-iodo-L-alanine tert-butyl ester is an Fmoc protected alanine derivative . The primary target of this compound is the alanine amino acid in proteins. Alanine is one of the simplest amino acids, with a methyl group as the side chain .
Mode of Action
The compound interacts with its targets by being incorporated into proteins during solid-phase peptide synthesis . The Fmoc group serves as a protective group, preventing unwanted side reactions during the synthesis process .
Biochemical Pathways
The compound is involved in the biochemical pathway of protein synthesis. Specifically, it is used in the synthesis of peptides, where it is incorporated into the peptide chain in place of alanine . The iodine atom in the compound can potentially introduce unique properties to the synthesized peptide, such as increased molecular weight and altered chemical reactivity.
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the desired sequence and properties. The iodine atom in the compound can potentially alter the properties of the synthesized peptide, leading to new avenues for research and development in proteomics studies .
Action Environment
The action of N-Fmoc-3-iodo-L-alanine tert-butyl ester is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency and outcome of the synthesis . The compound is stable under typical laboratory conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-iodo-L-alanine tert-butyl ester typically involves multiple steps starting from optically pure L-serineOne method involves the use of organozinc chemistry, where the organozinc reagent derived from N-Fmoc-3-iodoalanine tert-butyl ester is coupled with various electrophiles under palladium catalysis .
Industrial Production Methods
Industrial production methods for N-Fmoc-3-iodo-L-alanine tert-butyl ester are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated solid-phase peptide synthesis techniques, which allow for the efficient production of the compound in high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Fmoc-3-iodo-L-alanine tert-butyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with various nucleophiles.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions with electrophiles to form substituted phenylalanines and 4-oxoamino acids.
Common Reagents and Conditions
Common reagents used in these reactions include organozinc and organocopper reagents, palladium catalysts, and various electrophiles such as allyl chloride and ethyl oxalyl chloride .
Major Products Formed
The major products formed from these reactions include substituted phenylalanines and 4-oxoamino acids, which are valuable intermediates in the synthesis of complex peptides and proteins .
Comparación Con Compuestos Similares
Similar Compounds
N-Fmoc-L-alanine tert-butyl ester: Similar structure but lacks the iodine atom at the 3-position.
N-Fmoc-3-bromo-L-alanine tert-butyl ester: Similar structure but with a bromine atom instead of iodine.
N-Fmoc-3-chloro-L-alanine tert-butyl ester: Similar structure but with a chlorine atom instead of iodine
Uniqueness
N-Fmoc-3-iodo-L-alanine tert-butyl ester is unique due to the presence of the iodine atom at the 3-position, which provides distinct reactivity and selectivity in substitution reactions. This makes it a valuable intermediate in the synthesis of complex peptides and proteins .
Propiedades
IUPAC Name |
tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24INO4/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFECRYMZJXNQQC-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459308 | |
| Record name | N-FMOC-3-IODO-L-ALANINE TERT-BUTYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282734-33-2 | |
| Record name | N-FMOC-3-IODO-L-ALANINE TERT-BUTYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


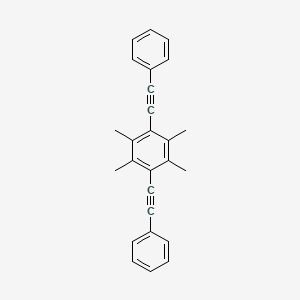
![[(3aS)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborol-1-yl]methyl-trimethylsilane](/img/structure/B1609983.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B1609984.png)

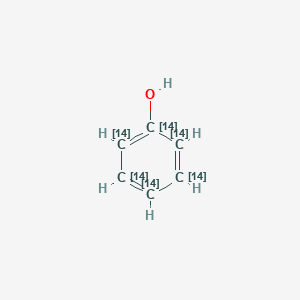
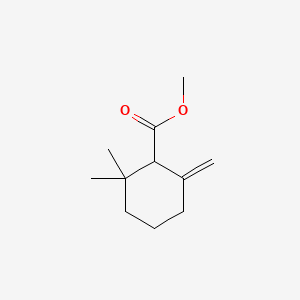
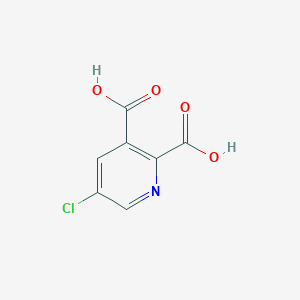
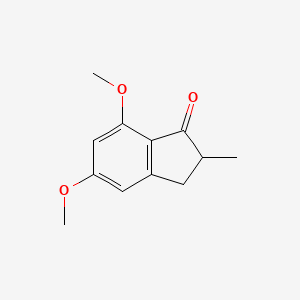
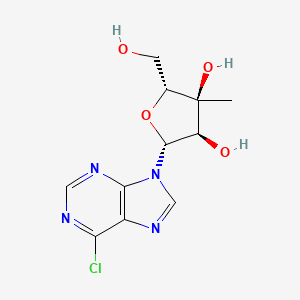
![Thieno[3,4-b][1,4]benzodioxin (9CI)](/img/structure/B1609991.png)
